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Compound of Interest

Compound Name: Dihydrosinapy! alcohol

Cat. No.: B191096

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for
Dihydrosinapyl alcohol (CAS No: 20736-25-8), a phenolic compound of significant interest in
lignin chemistry and biorefinery research. This guide is intended for researchers, scientists, and
professionals in drug development and related fields, offering detailed spectroscopic data,
experimental protocols, and a logical workflow for analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Dihydrosinapyl alcohol
(Formula: C11H1604, Molecular Weight: 212.24 g/mol ).[1][2] Due to the limited availability of
published experimental spectra, the NMR and IR data presented below are based on
established principles of spectroscopy and data from closely related structures. The mass
spectrometry data is derived from experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for Dihydrosinapyl Alcohol
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~6.4-6.6 S 2H Ar-H
~5.5-5.7 s (broad) 1H Ar-OH
~3.85 S 6H -OCHs
~3.65 t 2H -CH2-OH
~2.60 t 2H Ar-CHz-
~1.85 quintet 2H -CHz2-CH2-CHa2-
~2.0-3.0 s (broad) 1H -OH

Table 2: Predicted 3C NMR Data for Dihydrosinapyl Alcohol

Chemical Shift (8) (ppm) Assighment
~148 Ar-C-OCHs
~134 Ar-C-OH

~131 Ar-C-CH:z

~105 Ar-C-H

~62 -CH2-OH

~56 -OCHs

~35 Ar-CHz-

~33 -CH2-CH2-CHz-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Dihydrosinapyl Alcohol
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (phenolic and

3550-3200 Strong, Broad alcoholic)

3000-2850 Medium C-H stretch (aliphatic)
~1600, ~1500 Medium-Strong C=C stretch (aromatic)
~1460 Medium C-H bend (aliphatic)
~1220 Strong C-O stretch (aryl ether)
~1120 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)

The mass spectrum of Dihydrosinapyl alcohol is characterized by a molecular ion peak and

specific fragmentation patterns.

Table 4: Experimental Mass Spectrometry Data for Dihydrosinapyl Alcohol

mlz Relative Intensity (%) Assignment
212 100 [M]*

181 60 [M - CH20H]*
167 85 [M - CH2CH20H]*
154 45 [M - CsHeO]*

137 30 [M - CsH702]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A 5-10 mg sample of dry Dihydrosinapyl alcohol is dissolved in

approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCIs) or
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deuterated dimethyl sulfoxide (DMSO-ds). A small amount of tetramethylsilane (TMS) is
added as an internal standard (O ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or higher field NMR
spectrometer.

'H NMR Acquisition: The 'H NMR spectrum is acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15
ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence. A larger number of scans is typically required. Typical parameters include a
spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of
1-2 seconds.

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase
and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid Dihydrosinapyl alcohol sample is finely
ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the
sample can be prepared by dissolving it in a volatile solvent, applying the solution to a salt
plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet
holder is recorded first. The sample is then placed in the spectrometer, and the spectrum is
recorded, typically in the range of 4000-400 cm~*. Multiple scans are averaged to improve
the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a suitable
method, such as direct infusion or after separation by gas chromatography (GC-MS).[3][4]

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as electron ionization (EI) or electrospray ionization (ESI), is used.

 lonization: For GC-MS analysis, electron ionization is commonly employed. The molecules
are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition and Analysis: The detector records the abundance of each ion, and a mass
spectrum is generated, plotting ion abundance versus m/z. The fragmentation pattern is then
analyzed to elucidate the structure of the molecule.

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
Dihydrosinapyl alcohol.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Key MS Fragmentation Pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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